![molecular formula C6H6N2S B1219654 Thionicotinamide CAS No. 4621-66-3](/img/structure/B1219654.png)
Thionicotinamide
Overview
Description
Thionicotinamide, also known as 3-Pyridinecarbothioamide, is a chemical compound with the empirical formula C6H6N2S . It has a molecular weight of 138.19 and is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of Thionicotinamide is represented by the SMILES string NC(=S)c1cccnc1
. This indicates that it contains a pyridine ring with a thioamide group attached.
Chemical Reactions Analysis
Thionicotinamide has been studied in the context of its reactions with other substances. For instance, it has been found to enhance the reactive oxygen species (ROS) produced by several chemotherapeutic drugs, leading to synergistic cell kill . Additionally, it has been involved in the self-condensation reaction of thionicotinamide S-oxide .
Physical And Chemical Properties Analysis
Thionicotinamide is a solid substance with a melting point of 190-191°C . It has a molecular weight of 138.19 and its empirical formula is C6H6N2S .
Scientific Research Applications
Cancer Research: Enhancing Chemotherapy Efficacy
Thionicotinamide has been studied for its potential to increase oxidative stress in cancer cells when combined with chemotherapy. It suppresses the cytosolic NADPH pool, which is crucial for cancer cells to maintain their high levels of nucleotide, protein, and fatty acid synthesis, as well as for neutralizing reactive oxygen species (ROS). By inhibiting NADK activity, Thionicotinamide can enhance the ROS produced by chemotherapeutic drugs, leading to synergistic cell kill .
Pharmacology: NADK Inhibition
In pharmacological research, Thionicotinamide serves as an inhibitor of NAD+ kinase (NADK), the enzyme responsible for converting NAD+ to NADP+. This conversion is vital for the production of NADPH, a key reducing agent in cellular processes. Thionicotinamide’s inhibition of NADK could be a promising anticancer strategy, especially in combination with drugs that increase ROS-mediated stress .
Biochemistry: Prodrug Inhibitor Role
Thionicotinamide has been identified as a prodrug inhibitor of NADK. Upon entering the cell, it is converted to NADPS, which inhibits NADK. This discovery has led to further analyses using Thionicotinamide as a lead compound in biochemical research, particularly in the context of cancer therapy .
, Thionicotinamide is used in the synthesis of various organic compounds. .Safety And Hazards
Thionicotinamide is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .
Relevant Papers
The paper “Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy” discusses the potential of Thionicotinamide in cancer treatment . Another paper titled “X-ray diffraction and self condensation reaction of thionicotinamide S-oxide” provides insights into the chemical reactions involving Thionicotinamide .
properties
IUPAC Name |
pyridine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBMZWDJAZPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063536 | |
Record name | 3-Pyridinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thionicotinamide | |
CAS RN |
4621-66-3 | |
Record name | Thionicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4621-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thionicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thionicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarbothioamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thionicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIONICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0HXX0753 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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